Sodium 2-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-naphthalene-2-sulfonate
Overview
Description
Sodium 2-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-naphthalene-2-sulfonate is a chemical compound with the CAS Number: 102226-50-6 . It has a molecular weight of 310.3 g/mol . The compound is in the form of a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 2-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-2-naphthalenesulfonate . The InChI code for this compound is 1S/C12H16O6S.Na/c1-17-10-5-8-3-4-12 (13,19 (14,15)16)7-9 (8)6-11 (10)18-2;/h5-6,13H,3-4,7H2,1-2H3, (H,14,15,16);/q;+1/p-1 .Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 310.3 g/mol .Scientific Research Applications
Synthesis and Application in Photocatalytic Processes
Sodium 2-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-naphthalene-2-sulfonate may be involved in various synthesis and photocatalytic processes. For instance, the photocatalytic hydroxylation method, involving the synthesis of related compounds like 1,3-dihydroxynaphthalene, is recommended for its simplicity and eco-friendly process. This method involves efficient dihydroxylation of naphthalene and demonstrates the potential for applications in green chemistry and environmental conservation (Zhang, 2005).
Wastewater Treatment
In the field of wastewater treatment, this compound might be related to compounds used in advanced oxidation processes. For example, combined electron-beam and biological purification techniques are used for the treatment of industrial wastewater containing hard-to-degrade surfactants like isomeric isobutylnaphthalene sulfonates. The electron irradiation process aids in converting these surfactants to biodegradable products, indicating the potential for this compound or related compounds to contribute to environmental remediation efforts (Pikaev et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
sodium;2-hydroxy-6,7-dimethoxy-3,4-dihydro-1H-naphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6S.Na/c1-17-10-5-8-3-4-12(13,19(14,15)16)7-9(8)6-11(10)18-2;/h5-6,13H,3-4,7H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOUTLMGGIKSHC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)(O)S(=O)(=O)[O-])OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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